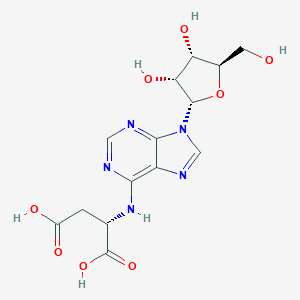

N6-Succinyl Adenosine

Descripción general

Descripción

La succiniladenosina es un marcador bioquímico de la deficiencia de adenylosuccinasa, un trastorno genético que afecta el metabolismo de las purinas. Se forma a través de la desfosforilación del ácido adenylosuccínico intracelular por la 5'-nucleotidasa citosólica . Este compuesto es significativo en el diagnóstico de la deficiencia de adenylosuccinasa, que puede conducir a diversos trastornos neurológicos y del desarrollo .

Mecanismo De Acción

La succiniladenosina ejerce sus efectos actuando como un marcador bioquímico de la deficiencia de adenylosuccinasa. La enzima adenylosuccinasa cataliza la conversión de adenylosuccinato en monofosfato de adenosina y fumarato. En ausencia de adenylosuccinasa funcional, el adenylosuccinato se acumula y se desfosforila a succiniladenosina . Esta acumulación interrumpe el metabolismo de las purinas, lo que lleva a diversas manifestaciones clínicas .

Compuestos Similares:

Ácido adenylosuccínico: El precursor de la succiniladenosina, involucrado en la misma vía metabólica.

Monofosfato de adenosina: Un producto del metabolismo del adenylosuccinato, crucial para la transferencia de energía celular.

5-Amino-4-imidazolcarboxamida ribonucleótido: Otro compuesto en la vía biosintética de purinas.

Unicidad: La succiniladenosina es única debido a su papel como marcador específico de la deficiencia de adenylosuccinasa. A diferencia de otros compuestos en la vía del metabolismo de las purinas, sus niveles elevados indican directamente una deficiencia en la adenylosuccinasa .

Análisis Bioquímico

Biochemical Properties

N6-Succinyl Adenosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a biochemical marker of adenylosuccinase (ASL) deficiency . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

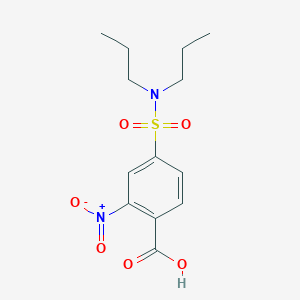

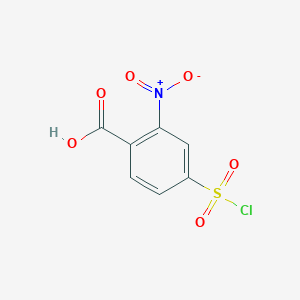

Rutas sintéticas y condiciones de reacción: La succiniladenosina se puede sintetizar mediante la desfosforilación del ácido adenylosuccínico. Esta reacción es catalizada por la 5'-nucleotidasa citosólica . Las condiciones de reacción suelen implicar el mantenimiento de un entorno controlado para garantizar la estabilidad del compuesto.

Métodos de producción industrial: La producción industrial de succiniladenosina implica el uso de técnicas bioquímicas avanzadas para garantizar una alta pureza y rendimiento. El proceso incluye la extracción de ácido adenylosuccínico de fuentes biológicas, seguida de su desfosforilación en condiciones controladas .

Análisis De Reacciones Químicas

Tipos de reacciones: La succiniladenosina experimenta principalmente reacciones de desfosforilación. También puede participar en reacciones de sustitución donde el grupo succinilo es reemplazado por otros grupos funcionales .

Reactivos y condiciones comunes: La desfosforilación del ácido adenylosuccínico para formar succiniladenosina requiere la 5'-nucleotidasa citosólica como catalizador. La reacción se lleva a cabo típicamente en un medio acuoso a pH fisiológico .

Productos principales: El producto principal de la reacción de desfosforilación es la succiniladenosina. En las reacciones de sustitución, los productos varían según el sustituyente introducido .

4. Aplicaciones en la Investigación Científica

La succiniladenosina tiene varias aplicaciones en la investigación científica:

Medicina: Se utiliza en el diagnóstico de la deficiencia de adenylosuccinasa y trastornos relacionados.

Industria: La succiniladenosina se utiliza en la producción de kits de diagnóstico para trastornos metabólicos.

Aplicaciones Científicas De Investigación

Succinyladenosine has several applications in scientific research:

Chemistry: It is used as a marker in studies related to purine metabolism and enzymatic activity.

Medicine: It is used in diagnosing adenylosuccinase deficiency and related disorders.

Industry: Succinyladenosine is used in the production of diagnostic kits for metabolic disorders.

Comparación Con Compuestos Similares

Adenylosuccinic acid: The precursor of succinyladenosine, involved in the same metabolic pathway.

Adenosine monophosphate: A product of adenylosuccinate metabolism, crucial for cellular energy transfer.

5-Amino-4-imidazolecarboxamide ribotide: Another compound in the purine biosynthetic pathway.

Uniqueness: Succinyladenosine is unique due to its role as a specific marker for adenylosuccinase deficiency. Unlike other compounds in the purine metabolism pathway, its elevated levels directly indicate a deficiency in adenylosuccinase .

Propiedades

IUPAC Name |

(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGZCEJTCKHMRL-VWJPMABRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N[C@@H](CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4542-23-8 | |

| Record name | Succinoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4542-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004542238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinyladenosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZN9Z367G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 - 238 °C | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

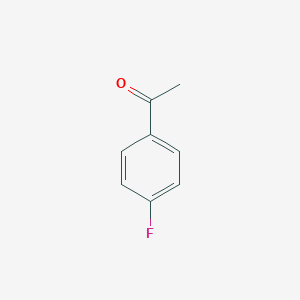

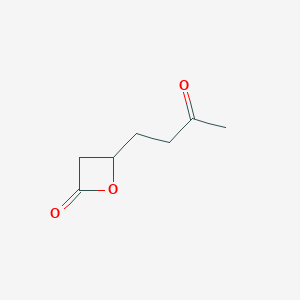

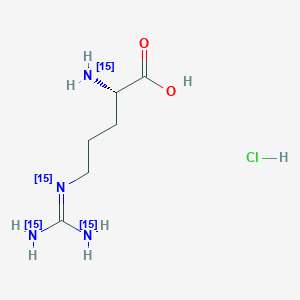

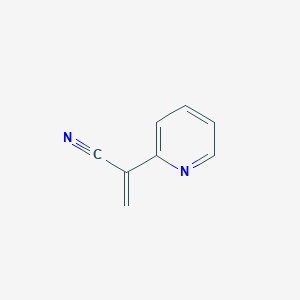

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N6-Succinyl Adenosine synthesized, and what makes its synthesis unique?

A1: this compound can be synthesized by directly reacting adenosine with succinic anhydride, utilizing 4-morpholine N,N′-dicyclohexylcarboxamidine as a catalyst []. This method allows for selective succinylation of adenosine under specific conditions, leading to the formation of various derivatives, including this compound, N6,5′-O-disuccinyl adenosine, and others. The choice of reaction conditions, whether kinetic or thermodynamic, influences the type and yield of the desired product. Additionally, the synthesis is notable for the potential formation of 2′-O- and 3′-O-isomers, with the 3′-O-isomer being predominant in aqueous solutions []. This isomerization phenomenon adds complexity to the synthesis and characterization of this compound.

Q2: Folic acid supplementation influences various metabolic pathways. How does this relate to this compound, particularly regarding its potential role in animal health?

A2: While the provided research doesn't directly link folic acid's metabolic influence to this compound, it highlights folic acid's impact on specific metabolites and gene expression in sheep []. For instance, folic acid supplementation altered the levels of metabolites like L-homocitrulline and palmitaldehyde, indicating an effect on lipid metabolism []. Additionally, genes associated with lipid metabolism and immune function were differentially expressed in the liver and muscle tissues of sheep receiving folic acid supplementation []. Further investigation is needed to determine if this compound plays a role in these folic acid-mediated metabolic changes and whether it could be a potential target for modulating lipid metabolism or immune function.

Q3: What analytical techniques are crucial for studying this compound and its isomers?

A3: Proton Magnetic Resonance (PMR) spectroscopy plays a vital role in differentiating between the 2′-O- and 3′-O-isomers of this compound and its derivatives []. This technique allows researchers to analyze the distinct chemical shifts associated with each isomer, providing valuable structural information. Additionally, anion exchange chromatography proves essential for purifying the synthesized compounds, separating them based on their charge properties []. Combining these techniques enables the isolation and characterization of this compound and its isomers, facilitating further research into their individual properties and biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B120865.png)

![8-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B120868.png)

![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)